REACTION_CXSMILES
|
[CH2:1]([C:3]1([CH2:17][CH3:18])[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13][CH3:14])[CH:11]=2)[CH2:6][CH2:5][C:4]1=[N:15]O)[CH3:2].C(NCC)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:1]([C:3]1([CH2:17][CH3:18])[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13][CH3:14])[CH:11]=2)[CH2:6][CH:5]2[NH:15][CH:4]12)[CH3:2] |f:2.3.4.5.6.7|
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Name
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1,1-Diethyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-one oxime
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Quantity
|
4.68 g
|
Type
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reactant
|
Smiles
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C(C)C1(C(CCC2=CC=C(C=C12)OC)=NO)CC
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Name
|
|
Quantity
|
4.9 mL
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Type
|
reactant
|
Smiles
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C(C)NCC
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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2.16 g
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Type
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reactant
|
Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 0° C. for min
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 h
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Duration
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3 h
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Type
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TEMPERATURE
|
Details
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The gray solution was cooled down to 0° C.
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Type
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CUSTOM
|
Details
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quenched with brine
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Type
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ADDITION
|
Details
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diluted with AcOEt
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Type
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CUSTOM
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Details
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The organic layer was decanted
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Type
|
WASH
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Details
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washed with H2O (2×), brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
then evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a flash chromatography (3% MeOH/CH2Cl2) (3.889 g, 89%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1(C2C(CC3=CC=C(C=C13)OC)N2)CC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |